

# Technical Guide: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol- $^{13}\text{C}_3$ in Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol- $^{13}\text{C}_3$

Cat. No.: B12300658

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol- $^{13}\text{C}_3$ , a stable isotope-labeled triacylglycerol, for its application in quantitative analytical studies. This document outlines its chemical and physical properties, detailed experimental protocols for its use as an internal standard in mass spectrometry-based lipidomics, and its relevance within metabolic pathways.

## Core Compound Data

1,2-Dioleoyl-3-Lauroyl-rac-glycerol- $^{13}\text{C}_3$  serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, in various biological and complex matrices.<sup>[1][2][3]</sup> Its stable isotope label allows for differentiation from endogenous lipids, ensuring precise and reproducible results in mass spectrometry analyses.

Property	Value	Reference
CAS Number	2692624-36-3	[1][2]
Molecular Formula	C <sub>48</sub> [ <sup>13</sup> C <sub>3</sub> ]H <sub>94</sub> O <sub>6</sub>	[1]
Synonyms	1,2-Olein-3-Laurin- <sup>13</sup> C <sub>3</sub> , TG(18:1/18:1/12:0)- <sup>13</sup> C <sub>3</sub>	[1][2]
Storage Temperature	-20°C	[2]
Intended Use	Internal standard for quantification by GC- or LC- MS	[1][2]

## Experimental Protocols

The following section details a representative experimental protocol for the quantification of triacylglycerols using 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-<sup>13</sup>C<sub>3</sub> as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

## Sample Preparation

- Lipid Extraction:
  - To a 40 µL sample (e.g., plasma), add 260 µL of ice-cold methanol.
  - Add 40 µL of a 0.01 mg/mL solution of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-<sup>13</sup>C<sub>3</sub> in a methanol:dichloromethane mixture.[4]
  - Vortex the mixture for 20 seconds.
  - Add 1,000 µL of ice-cold methyl-tert butyl ether (MTBE) and agitate for 30 minutes at 4°C. [4]
  - Incorporate 250 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes.[4]
  - Collect the upper organic phase and dry it under a stream of nitrogen.[4]

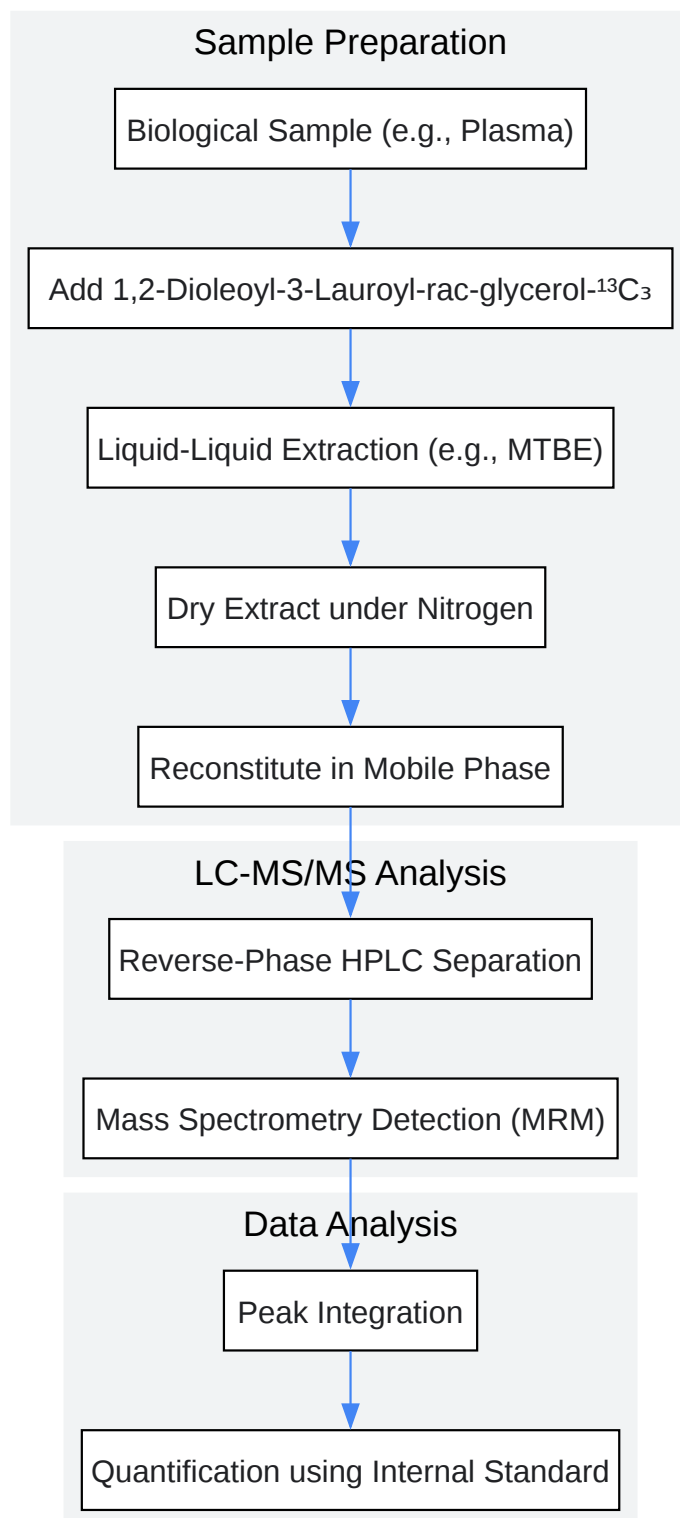
- Reconstitute the dried lipid extract in an appropriate volume of the mobile phase for LC-MS analysis.

## Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Chromatographic Separation:
  - Column: A C30 reverse-phase column (e.g., 2.1 x 150 mm, 2.6  $\mu$ m) is suitable for separating triacylglycerol species.[\[4\]](#)
  - Mobile Phase A: 10 mM ammonium acetate and 0.1% formic acid in 60:40 acetonitrile:water.[\[4\]](#)
  - Mobile Phase B: 10 mM ammonium acetate and 0.1% formic acid in 90:10 isopropanol:acetonitrile.[\[4\]](#)
  - Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute the hydrophobic triacylglycerols.[\[4\]](#)
  - Flow Rate: A flow rate of 0.2 mL/min is commonly used.[\[4\]](#)
  - Column Temperature: Maintain the column at 30°C.[\[4\]](#)
  - Injection Volume: 5  $\mu$ L.[\[4\]](#)
- Mass Spectrometry Detection:
  - Ionization Mode: Positive ion mode electrospray ionization (ESI) is typically used for the detection of triacylglycerols as ammonium adducts.
  - Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantifying specific lipid species.[\[5\]](#) The MRM transition for the internal standard is established by monitoring the fragmentation of the precursor ion to a specific product ion.

- Quantification: The concentration of the target analyte (1,2-Dioleoyl-3-Lauroyl-rac-glycerol) is determined by comparing the peak area of its MRM transition to the peak area of the MRM transition for the known concentration of the  $^{13}\text{C}$ -labeled internal standard.[4][5]

## Experimental Workflow for Triacylglycerol Quantification

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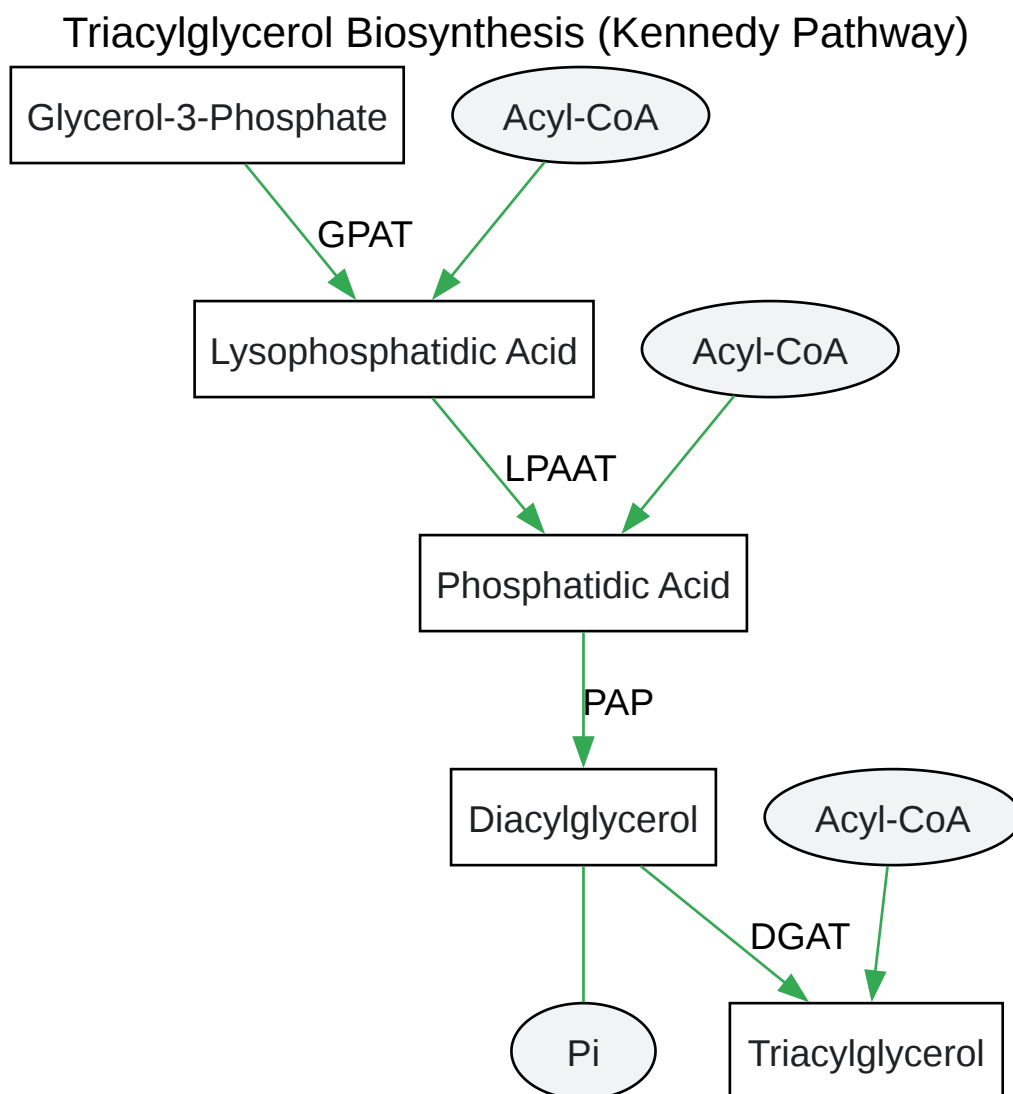
A generalized workflow for the quantification of triacylglycerols using a stable isotope-labeled internal standard.

## Metabolic Context

1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a triacylglycerol (TAG), which are the primary form of energy storage in eukaryotes. The synthesis and breakdown of TAGs are central processes in lipid metabolism.

## Triacylglycerol Biosynthesis (Kennedy Pathway)

The primary pathway for the de novo synthesis of triacylglycerols is the Kennedy pathway.<sup>[6]</sup><sup>[7]</sup> This process begins with glycerol-3-phosphate, which undergoes two acylation steps to form phosphatidic acid. The phosphate group is then removed to yield diacylglycerol, which is subsequently acylated to form triacylglycerol.<sup>[7]</sup>



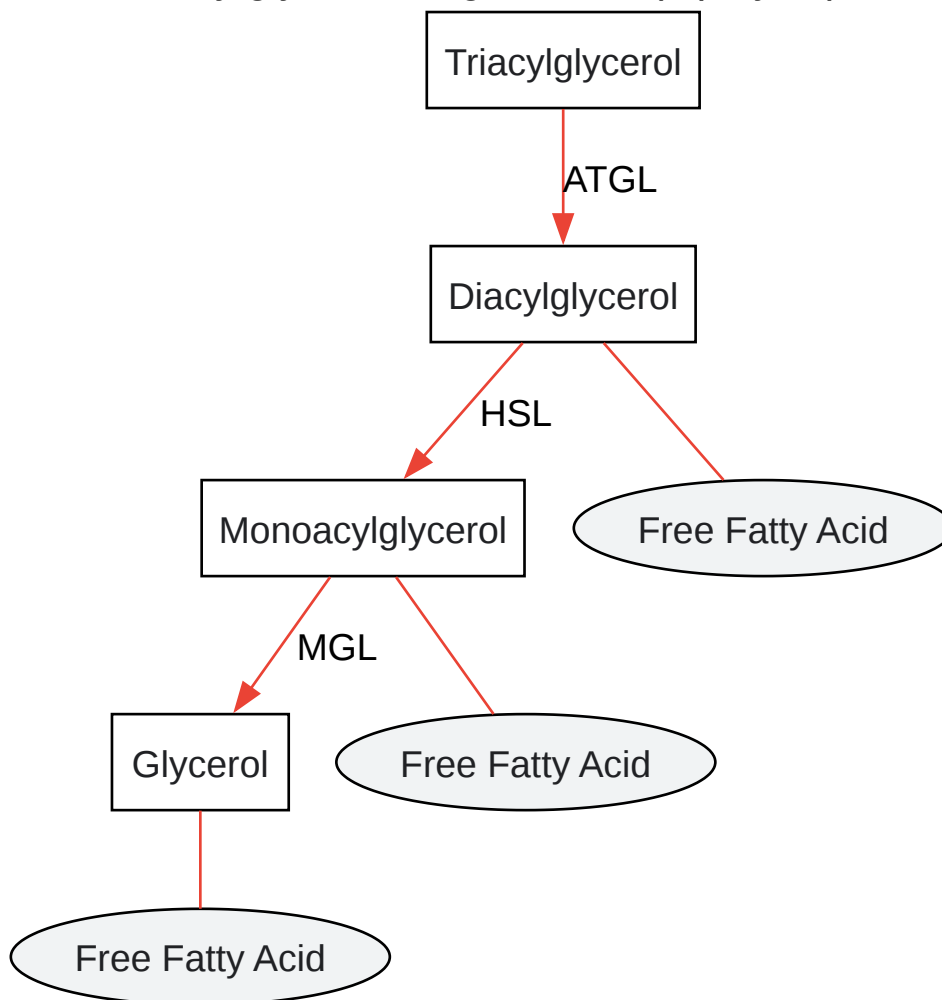
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The Kennedy pathway for the de novo synthesis of triacylglycerols.

## Triacylglycerol Degradation (Lipolysis)

Lipolysis is the metabolic process through which triacylglycerols are hydrolyzed into glycerol and free fatty acids.[8] This process is primarily regulated by hormones and occurs in adipose tissue to mobilize stored energy.[8][9] The breakdown of triacylglycerols is a stepwise process involving several key enzymes.[8][9]

## Triacylglycerol Degradation (Lipolysis)



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The enzymatic breakdown of triacylglycerols into glycerol and free fatty acids.

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- To cite this document: BenchChem. [Technical Guide: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-<sup>13</sup>C<sub>3</sub> in Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12300658#1-2-dioleoyl-3-lauroyl-rac-glycerol-13c3-cas-number]

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